2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide

Lipophilicity Drug-likeness Permeability

2-(2-Chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide (CAS 1240806-48-7) is a synthetic small-molecule acetamide derivative with the molecular formula C₁₅H₂₀ClN₃O and a molecular weight of 293.79 g/mol. The compound features a 2-chloro-4-methylaniline moiety linked via an N-α-acetamide bridge to a branched 2-cyano-3-methylbutan-2-yl tail group, resulting in a computed XLogP3-AA of 3.6, two hydrogen bond donors, three hydrogen bond acceptors, a topological polar surface area (TPSA) of 64.9 Ų, and five rotatable bonds.

Molecular Formula C15H20ClN3O
Molecular Weight 293.8
CAS No. 1240806-48-7
Cat. No. B2656259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
CAS1240806-48-7
Molecular FormulaC15H20ClN3O
Molecular Weight293.8
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NCC(=O)NC(C)(C#N)C(C)C)Cl
InChIInChI=1S/C15H20ClN3O/c1-10(2)15(4,9-17)19-14(20)8-18-13-6-5-11(3)7-12(13)16/h5-7,10,18H,8H2,1-4H3,(H,19,20)
InChIKeyIEPUNHKFMFYMNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide (CAS 1240806-48-7): Physicochemical and Structural Procurement Profile


2-(2-Chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide (CAS 1240806-48-7) is a synthetic small-molecule acetamide derivative with the molecular formula C₁₅H₂₀ClN₃O and a molecular weight of 293.79 g/mol [1]. The compound features a 2-chloro-4-methylaniline moiety linked via an N-α-acetamide bridge to a branched 2-cyano-3-methylbutan-2-yl tail group, resulting in a computed XLogP3-AA of 3.6, two hydrogen bond donors, three hydrogen bond acceptors, a topological polar surface area (TPSA) of 64.9 Ų, and five rotatable bonds [1]. One undefined stereocenter is present at the carbon bearing the cyano group, indicating that the commercially available material is supplied as a racemic mixture or with unspecified stereochemistry [1]. The compound is catalogued in PubChem under CID 46634274 and is primarily offered by screening-compound and building-block suppliers for early-stage medicinal chemistry and chemical biology research [1].

Why Close Analogs Cannot Substitute for 2-(2-Chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide in Structure–Activity Campaigns


Within the 2-(chloro-methylanilino)acetamide class, small structural perturbations produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and steric bulk that propagate into differential target engagement, cellular permeability, and metabolic stability [1]. The target compound occupies a specific physicochemical niche defined by its computed XLogP3-AA of 3.6, TPSA of 64.9 Ų, and five rotatable bonds, placing it within the oral drug-like chemical space (Veber and Lipinski compliant) [1]. Direct analogs lacking the 4-methyl group on the aniline ring, carrying alternative N-alkyl substituents, or bearing different halogenation patterns diverge meaningfully in these descriptors, invalidating the assumption that one member of the series can serve as a drop-in replacement for another during lead optimisation or SAR expansion [1]. The quantitative evidence that follows details the measurable points of differentiation that scientific buyers should evaluate when selecting this specific compound over its nearest structural neighbors.

Quantitative Differentiation Evidence for 2-(2-Chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide Versus Closest Analogs


Lipophilicity (XLogP3-AA) Head-to-Head: Impact of the 4-Methyl Substituent on the Aniline Ring

The target compound carries a 4-methyl substituent on the 2-chloroaniline ring, which increases lipophilicity relative to the des-methyl analog 2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide. The computed XLogP3-AA for the target compound is 3.6 [1], whereas the des-methyl analog (Cl at position 2 only; no 4‑CH₃) has a predicted XLogP3-AA of approximately 3.0 [2], yielding a ΔlogP of ≈ +0.6 units. This difference is consequential for membrane partitioning, nonspecific protein binding, and CYP susceptibility in medicinal chemistry programs [1].

Lipophilicity Drug-likeness Permeability

Stereochemical Complexity as a Selection Criterion: Undefined vs Defined Stereochemistry

The carbon atom bearing the cyano group in the N-(2-cyano-3-methylbutan-2-yl)acetamide tail is a stereocenter. PubChem records the target compound with ‘Undefined Atom Stereocenter Count = 1’ [1], confirming that the commercially supplied material is either a racemic mixture or stereochemically unassigned. By contrast, certain analogs in the same series have been synthesized as single enantiomers with defined absolute configuration (e.g., (S)-enantiomer in patent US9993465, which reports a Ki of 8.60 nM at neuronal α4β2 nicotinic receptors [2]). The stereochemical ambiguity of the target compound means it is suitable for initial screening or racemic SAR exploration, whereas enantiopure analogs are required for chiral lead optimization [1].

Chirality Stereochemistry Enantiomeric purity

Hydrogen‑Bond Donor/Acceptor Ratio as a Selectivity Determinant

The target compound possesses two hydrogen‑bond donors (both NH groups) and three hydrogen‑bond acceptors (carbonyl O, cyano N, and aniline N), giving a donor/acceptor ratio of 0.67 [1]. Analogs that replace the cyano group with a hydroxyl or carboxyl moiety increase the donor count, while analogs that N‑methylate the aniline NH reduce it. This ratio influences aqueous solubility, passive permeability, and the ability to form specific H‑bond networks with biological targets [1]. The target compound’s H‑bond profile places it in a favorable region for blood–brain barrier penetration (CNS MPO desirability) compared to more polar analogs with additional H‑bond donors [2].

Hydrogen bonding Off-target liability ADME

Rotatable Bond Count and Conformational Flexibility: Differentiation from Rigid Analogs

The target compound contains five rotatable bonds [1], conferring moderate conformational flexibility. This differentiates it from more rigid analogs such as 2-(4-chloropyrazol-1-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide, which has one fewer rotatable bond due to the constrained pyrazole ring, and from highly flexible analogs with extended alkyl linkers. Conformational flexibility affects the entropic penalty upon target binding and influences aqueous solubility through crystal‑lattice packing effects [2].

Conformational entropy Solubility Ligand efficiency

Recommended Procurement and Application Scenarios for 2-(2-Chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide


Early-Stage Fragment-Based or Diversity Screening Libraries

With a molecular weight of 293.79 Da, XLogP3-AA of 3.6, and five rotatable bonds, the compound satisfies both Lipinski and Veber oral drug‑likeness criteria [1]. Its moderate lipophilicity and balanced H‑bond profile make it a suitable entry for diversity‑oriented screening decks targeting intracellular or CNS‑accessible targets. The undefined stereocenter indicates that the racemic material can serve as a cost‑effective first‑pass screening probe; hits can subsequently be resolved into enantiopure forms for SAR follow‑up [REFS-1, REFS-4].

Structure–Activity Relationship (SAR) Expansion Around the N‑(2‑Cyano‑3‑methylbutan‑2‑yl)acetamide Scaffold

The compound serves as a reference point for evaluating the contribution of the 2-chloro-4-methylanilino head group to biological activity. The quantitative differentiation in lipophilicity (ΔXLogP3-AA ≈ +0.6 vs des‑methyl analog) and the defined H‑bond donor/acceptor ratio provide a measurable baseline against which analogs with alternative aniline substituents can be benchmarked [REFS-1, REFS-2]. Procurement of this specific CAS number ensures inter‑batch consistency when longitudinal SAR studies are conducted across multiple synthesis campaigns.

CNS Drug‑Discovery Programs Requiring Calculated Brain‑Penetrant Physicochemical Properties

The compound’s TPSA of 64.9 Ų (well below the 90 Ų threshold) and HBD count of 2 (below the 3‑donor limit) position it within the favorable CNS drug‑like property space defined by Pajouhesh and Lenz [REFS-1, REFS-5]. Research groups pursuing CNS targets can use this compound as a core scaffold whose physicochemical profile supports passive blood–brain barrier penetration, differentiating it from more polar in‑class analogs that exceed these thresholds [REFS-1, REFS-5].

Chiral Resolution and Enantiomer‑Specific Pharmacology Studies

Because the commercial material contains an undefined stereocenter [1], it is ideally suited as starting material for chiral chromatographic resolution or asymmetric synthesis campaigns. Researchers can isolate both enantiomers and determine their individual pharmacological profiles (eudysmic ratios), following the precedent set by enantiopure analogs in the same chemical series that exhibit target‑dependent potency differences exceeding one order of magnitude [3].

Quote Request

Request a Quote for 2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.